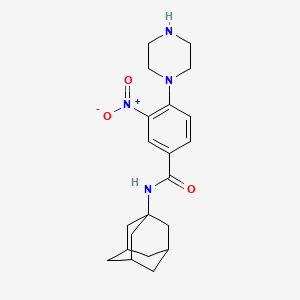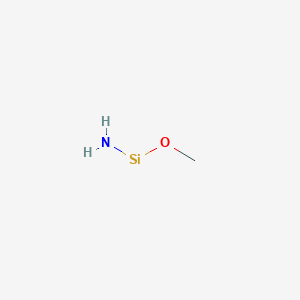
(3,5-Dimethyl-1H-pyrazol-1-ylmethyl)-thiazol-2-yl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethyl-1H-pyrazol-1-ylmethyl)-thiazol-2-yl-amine is a compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a thiazole ring connected via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-1H-pyrazol-1-ylmethyl)-thiazol-2-yl-amine typically involves the alkylation of pyrazoles with bromomethyl derivatives in the presence of a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(3,5-Dimethyl-1H-pyrazol-1-ylmethyl)-thiazol-2-yl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions include quinones, amine derivatives, and substituted pyrazole-thiazole compounds. These products are often characterized using spectroscopic techniques such as NMR and IR spectroscopy .
科学的研究の応用
(3,5-Dimethyl-1H-pyrazol-1-ylmethyl)-thiazol-2-yl-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of (3,5-Dimethyl-1H-pyrazol-1-ylmethyl)-thiazol-2-yl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: A related compound with similar structural features but lacking the thiazole ring.
Thiazol-2-yl-amine: A compound with a thiazole ring and an amine group but without the pyrazole moiety.
Uniqueness
(3,5-Dimethyl-1H-pyrazol-1-ylmethyl)-thiazol-2-yl-amine is unique due to the presence of both pyrazole and thiazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields, making it a valuable compound for scientific investigations .
特性
CAS番号 |
494214-32-3 |
|---|---|
分子式 |
C9H12N4S |
分子量 |
208.29 g/mol |
IUPAC名 |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H12N4S/c1-7-5-8(2)13(12-7)6-11-9-10-3-4-14-9/h3-5H,6H2,1-2H3,(H,10,11) |
InChIキー |
SBUOEMVPDZVZKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CNC2=NC=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl](/img/structure/B14154465.png)
![3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14154481.png)
![N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide](/img/structure/B14154488.png)
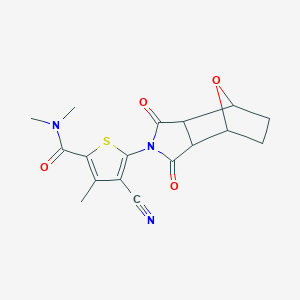
![1,4-Bis[2-[(4-methoxyphenyl)amino]-2-oxoethyl]-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14154496.png)
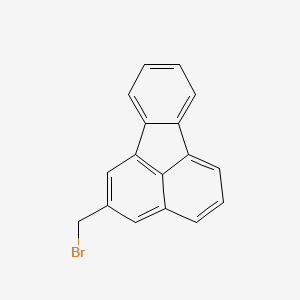
![1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine](/img/structure/B14154505.png)
![1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14154515.png)
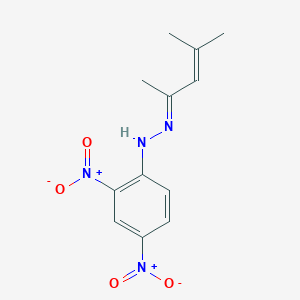


![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)
